N'-(4-(Diethylamino)-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide
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Overview
Description
N’-(4-(Diethylamino)-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Diethylamino)-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 4-(Diethylamino)-2-hydroxybenzaldehyde with 1H-benzimidazole-6-carbohydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction mixture is usually heated to a specific temperature to ensure complete condensation and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Diethylamino)-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
N’-(4-(Diethylamino)-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N’-(4-(Diethylamino)-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)salicylaldehyde
- 4-Nitrosodiphenylamine
- N-(2,4-Dimethylphenyl)formamide
- 4-Nitrocatechol
- Methylsuccinic acid
- Phenyllactic acid
- 5,6-Dimethylbenzimidazole
Uniqueness
N’-(4-(Diethylamino)-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21N5O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C19H21N5O2/c1-3-24(4-2)15-7-5-14(18(25)10-15)11-22-23-19(26)13-6-8-16-17(9-13)21-12-20-16/h5-12,25H,3-4H2,1-2H3,(H,20,21)(H,23,26)/b22-11+ |
InChI Key |
XZOPIDIWGAMWED-SSDVNMTOSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)O |
solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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